molecular formula C14H14BrClN4O2 B10953521 (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-chlorophenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-chlorophenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B10953521
M. Wt: 385.64 g/mol
InChI Key: JJFJCQQISJPMAV-UHFFFAOYSA-N
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Description

(1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-CHLOROBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound that features a pyrazole ring substituted with bromo and methyl groups, and an ethanimidamide moiety linked to a chlorobenzoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-CHLOROBENZOYL)OXY]ETHANIMIDAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromo and methyl substituents. The ethanimidamide moiety is then attached, and finally, the chlorobenzoyloxy group is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-CHLOROBENZOYL)OXY]ETHANIMIDAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

(1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-CHLOROBENZOYL)OXY]ETHANIMIDAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-CHLOROBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHYLBENZOYL)OXY]ETHANIMIDAMIDE
  • (1Z)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-CHLOROBENZOYL)OXY]ETHANIMIDAMIDE
  • (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-FLUOROBENZOYL)OXY]ETHANIMIDAMIDE

Uniqueness

The uniqueness of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-CHLOROBENZOYL)OXY]ETHANIMIDAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C14H14BrClN4O2

Molecular Weight

385.64 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 4-chlorobenzoate

InChI

InChI=1S/C14H14BrClN4O2/c1-8-13(15)9(2)20(18-8)7-12(17)19-22-14(21)10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H2,17,19)

InChI Key

JJFJCQQISJPMAV-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N)C)Br

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=CC=C(C=C2)Cl)N)C)Br

Origin of Product

United States

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